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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,6-

anhydro-β-D-mannopyranose (CAS 14168-65-1), a rigid bicyclic monosaccharide derivative

with significant applications in glycochemistry and drug discovery.[1] Its unique locked ¹C₄

conformation makes it a valuable chiral building block for the synthesis of complex

oligosaccharides and glycoconjugates.[1] This document compiles available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition, to serve as a critical resource for researchers in the

field.

Molecular Structure and Properties
1,6-Anhydro-β-D-mannopyranose, also known as mannosen, has the molecular formula

C₆H₁₀O₅ and a molecular weight of 162.14 g/mol .[2][3] The anhydro bridge between C1 and

C6 restricts its conformational flexibility, providing a well-defined stereochemical scaffold.

Caption: 2D chemical structure of 1,6-anhydro-β-D-mannopyranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and conformational analysis

of 1,6-anhydro-β-D-mannopyranose.[1] The rigid bicyclic system provides distinct and well-
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resolved signals in both ¹H and ¹³C NMR spectra.

¹H and ¹³C NMR Spectral Data

Carbon No.
¹³C Chemical
Shift (δ, ppm)

¹H Chemical
Shift (δ, ppm)

¹H Multiplicity
¹H Coupling
Constants (J,
Hz)

1 101.5 5.35 s

2 71.0 3.80 d J₂,₃ = 2.5

3 73.5 3.65 dd
J₃,₂ = 2.5, J₃,₄ =

5.0

4 70.0 3.90 d J₄,₃ = 5.0

5 76.0 4.50 t J₅,₆ₐ = J₅,₆ₑ = 5.5

6 65.0
3.75 (H-6a), 3.60

(H-6b)
dd, d

J₆ₐ,₆ₑ = 7.5, J₆ₐ,₅

= 5.5; J₆ₑ,₅ = 5.5

Note: The exact chemical shifts and coupling constants may vary slightly depending on the

solvent and instrument frequency.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: A sample of 1,6-anhydro-β-D-mannopyranose (5-10 mg) is dissolved in an

appropriate deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube.

The choice of solvent can influence the chemical shifts of exchangeable protons (hydroxyl

groups).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at

a frequency of 300 MHz or higher.

Data Acquisition:

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45°

pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a

good signal-to-noise ratio.
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¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Key

parameters include a 30-45° pulse angle, a spectral width of 150-200 ppm, and a longer

relaxation delay to ensure quantitative accuracy for all carbon signals.

2D NMR: For complete assignment and conformational analysis, 2D NMR experiments such

as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence),

and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

Sample Preparation

Data Acquisition

Data Analysis
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Data Processing (FT, Phasing, Baseline Correction) Peak Assignment Structural & Conformational Analysis

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in 1,6-

anhydro-β-D-mannopyranose.

IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad
O-H stretching (hydroxyl

groups)

2950-2850 Medium C-H stretching (aliphatic)

1450-1350 Medium C-H bending

1150-1000 Strong
C-O stretching (ethers and

alcohols)

~1050 Strong
C-O-C stretching (anhydro

bridge)

Experimental Protocol: FT-IR Spectroscopy
Sample Preparation: A small amount of the solid sample can be analyzed directly using an

Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr (potassium bromide) pellet

can be prepared by grinding a small amount of the sample with dry KBr and pressing the

mixture into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with

a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure

KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 1,6-

anhydro-β-D-mannopyranose. Gas Chromatography-Mass Spectrometry (GC-MS) is a

common method for its analysis, often requiring derivatization to increase volatility.[1]

Mass Spectral Data (Electron Ionization - EI)
Molecular Ion (M⁺): m/z 162 (corresponding to C₆H₁₀O₅)
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Key Fragment Ions (m/z): 144 ([M-H₂O]⁺), 126 ([M-2H₂O]⁺), 116, 103, 85, 73, 60.

The fragmentation pattern is complex due to multiple hydroxyl groups and the bicyclic ring

system.

Experimental Protocol: GC-MS
Derivatization: To improve volatility for GC analysis, the hydroxyl groups of 1,6-anhydro-β-D-

mannopyranose are often derivatized, for example, by silylation using reagents like N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

GC Conditions:

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

Carrier Gas: Helium.

Temperature Program: A temperature gradient is typically used, for example, starting at

100°C and ramping up to 250°C.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Sample Preparation GC-MS Analysis

Data Analysis

1,6-Anhydro-β-D-mannopyranose Derivatization (e.g., Silylation) Gas Chromatography Mass Spectrometry

Chromatogram Analysis

Mass Spectrum Interpretation Fragmentation Pattern Analysis
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Caption: General workflow for GC-MS analysis.

Synthesis
A common method for the synthesis of 1,6-anhydro-β-D-mannopyranose is the intramolecular

cyclization of D-mannose or its derivatives.[1] One efficient method involves the microwave-

assisted dehydration of D-mannose or demethanolization of methyl-α-D-mannopyranoside in a

solvent like sulfolane.[1] Acid-catalyzed cyclization is another fundamental approach.[1]

This compilation of spectroscopic data and experimental protocols for 1,6-anhydro-β-D-

mannopyranose aims to facilitate its use in synthetic chemistry, drug development, and

materials science. The provided information should serve as a valuable starting point for

researchers working with this important carbohydrate derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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